2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(9-methyl-6,9-diazaspiro[45]decane-6-carbonyl)-4H-chromen-4-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one typically involves multiple steps. The initial step often includes the formation of the spirocyclic core, which can be achieved through a series of cyclization reactions. The chromenone moiety is then introduced via a condensation reaction with appropriate reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including as an anticonvulsant or anti-inflammatory agent.
Industry: It is utilized in the development of advanced materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism of action of 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 9-methyl-6,9-diazaspiro[4.5]decane
- 8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
- 2-isopropyl-6-oxa-2,9-diazaspiro[4.5]decane
Uniqueness
Compared to these similar compounds, 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one stands out due to its chromenone moiety, which imparts additional chemical reactivity and potential biological activity. This unique structure allows for a broader range of applications and more diverse chemical transformations.
Properties
IUPAC Name |
2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-20-10-11-21(19(13-20)8-4-5-9-19)18(23)17-12-15(22)14-6-2-3-7-16(14)24-17/h2-3,6-7,12H,4-5,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLUFWCCZZDAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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